![molecular formula C19H18ClN3O5 B11392193 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide](/img/structure/B11392193.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide is a chemical compound with the following properties:
Molecular Formula: CHClNO
Molecular Weight: 0 g/mol (exact mass)
CAS Number: 73571-91-2
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves the following steps:
Oxadiazole Formation: Start with 4-chlorobenzoyl chloride and react it with hydroxylamine hydrochloride to form the corresponding oxadiazole ring.
Methylation: Introduce the methyl group at the 2-position of the oxadiazole ring using appropriate reagents.
Trimethoxylation: Finally, react the methylated oxadiazole with trimethoxybenzoyl chloride to attach the three methoxy groups.
Oxadiazole Formation: Typically carried out in anhydrous solvent (e.g., dichloromethane) with base (such as triethylamine) at room temperature.
Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
Trimethoxylation: The reaction is performed in a solvent like acetonitrile or dimethylformamide (DMF) with a base (e.g., sodium hydride).
Industrial Production:: The industrial-scale production of this compound involves optimization of the synthetic steps, purification, and scalability.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of the phenyl ring.
Substitution: Substitution reactions can occur at the chlorophenyl group.
Reduction: Reduction of the nitro group is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Alkylating agents (e.g., alkyl halides) for substitution reactions.
Reduction: Reducing agents such as hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
- Oxidation: Formation of an oxadiazole oxide.
- Substitution: Various derivatives with modified substituents.
- Reduction: Amines or hydroxylamines.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study biological pathways.
Material Science: Explored for its material properties.
Mechanism of Action
The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include:
N- (2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide: (CAS: 349116-73-0) .
N- (4-Chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide: (CAS: 304893-50-3) .
These compounds share structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C19H18ClN3O5 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O5/c1-25-14-9-16(27-3)15(26-2)8-13(14)19(24)21-10-17-22-18(23-28-17)11-4-6-12(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,24) |
InChI Key |
DNJLLFUNRRKPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392113.png)
![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11392119.png)
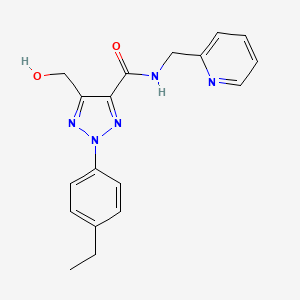
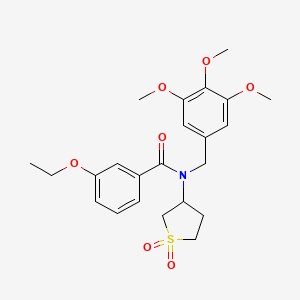
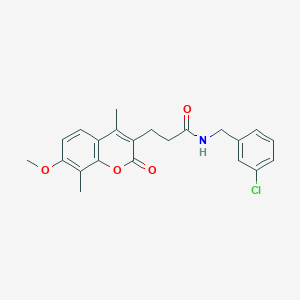
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11392145.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11392146.png)
![1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11392158.png)
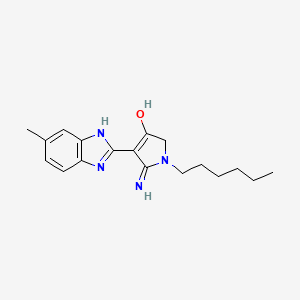
![10-(3-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11392166.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11392168.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392174.png)
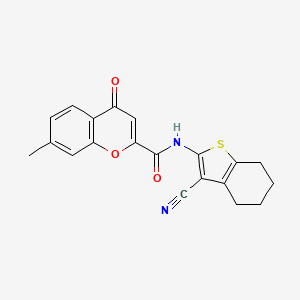
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11392182.png)
